tert-Butyl (2-methylthiazol-4-yl)carbamate
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Description
“tert-Butyl (2-methylthiazol-4-yl)carbamate” is a chemical compound with the molecular formula C9H14N2O2S . It is also known by other synonyms such as “4-(Boc-amino)-2-methylthiazole”, “tert-butyl N-(2-methyl-1,3-thiazol-4-yl)carbamate”, and "Carbamic acid, N-(2-methyl-4-thiazolyl)-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-methylthiazol-4-yl)carbamate” is represented by the InChI code:1S/C9H14N2O2S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h5,12H,4H2,1-3H3,(H,10,11,13)
. This code provides a unique representation of the compound’s molecular structure.
Scientific Research Applications
- tert-Butyl (2-methylthiazol-4-yl)carbamate serves as a crucial intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .
- Researchers utilize tert-butyl (2-methylthiazol-4-yl)carbamate as a building block for various organic compounds. For instance, it serves as a precursor for amides, sulphonamides, and Mannich bases .
- Novel derivatives of tert-butyl (2-methylthiazol-4-yl)carbamate have been synthesized and evaluated for their antitumor activities in vitro. These compounds exhibit potential as anticancer agents .
Antibiotic Synthesis
Building Block for Organic Compounds
Antitumor Activity
properties
IUPAC Name |
tert-butyl N-(2-methyl-1,3-thiazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-6-10-7(5-14-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWHAYYMOHDJME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-methylthiazol-4-yl)carbamate |
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